molecular formula C19H16Cl2FNO4 B215657 2-(4-Fluorophenyl)-2-oxoethyl 5-(3,4-dichloroanilino)-5-oxopentanoate

2-(4-Fluorophenyl)-2-oxoethyl 5-(3,4-dichloroanilino)-5-oxopentanoate

Cat. No. B215657
M. Wt: 412.2 g/mol
InChI Key: AREVKHRYGLXCCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Fluorophenyl)-2-oxoethyl 5-(3,4-dichloroanilino)-5-oxopentanoate is a chemical compound that has shown potential in various scientific research applications. It is commonly referred to as FDP or FDP-DC and is synthesized through a series of chemical reactions.

Mechanism of Action

FDP-DC inhibits DHODH by binding to its active site and preventing the formation of the intermediate product in the enzyme-catalyzed reaction. This leads to a decrease in the production of pyrimidine nucleotides, which are essential for DNA synthesis and cell proliferation.
Biochemical and Physiological Effects:
FDP-DC has been shown to have a selective cytotoxic effect on cancer cells, while sparing normal cells. This is due to the higher expression of DHODH in cancer cells compared to normal cells. FDP-DC has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of using FDP-DC in lab experiments is its selectivity towards cancer cells, which reduces the risk of toxicity to normal cells. However, FDP-DC has limited solubility in water, which can affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several potential future directions for the use of FDP-DC in scientific research. One area of interest is the development of FDP-DC analogs with improved solubility and bioavailability. Another area of interest is the use of FDP-DC in combination with other anticancer agents to enhance its efficacy. Additionally, FDP-DC has shown potential in the treatment of autoimmune diseases, and further research is needed to explore this potential application.

Synthesis Methods

The synthesis of FDP-DC involves the reaction of 4-fluorophenylacetic acid with N,N-dimethylformamide dimethyl acetal, followed by the reaction with 3,4-dichloroaniline and ethyl chloroformate. The resulting product is then treated with sodium hydroxide to obtain FDP-DC.

Scientific Research Applications

FDP-DC has been used in various scientific research applications, including as a potential anticancer agent. Studies have shown that FDP-DC can induce apoptosis in cancer cells by inhibiting the activity of the enzyme called dihydroorotate dehydrogenase (DHODH). DHODH is an important enzyme in the de novo pyrimidine synthesis pathway, which is essential for cancer cell proliferation.

properties

Product Name

2-(4-Fluorophenyl)-2-oxoethyl 5-(3,4-dichloroanilino)-5-oxopentanoate

Molecular Formula

C19H16Cl2FNO4

Molecular Weight

412.2 g/mol

IUPAC Name

[2-(4-fluorophenyl)-2-oxoethyl] 5-(3,4-dichloroanilino)-5-oxopentanoate

InChI

InChI=1S/C19H16Cl2FNO4/c20-15-9-8-14(10-16(15)21)23-18(25)2-1-3-19(26)27-11-17(24)12-4-6-13(22)7-5-12/h4-10H,1-3,11H2,(H,23,25)

InChI Key

AREVKHRYGLXCCH-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)COC(=O)CCCC(=O)NC2=CC(=C(C=C2)Cl)Cl)F

Canonical SMILES

C1=CC(=CC=C1C(=O)COC(=O)CCCC(=O)NC2=CC(=C(C=C2)Cl)Cl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.